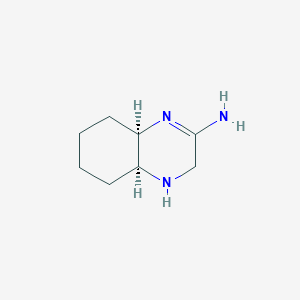
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine, commonly known as Octahydroquinoxaline, is a cyclic amine compound with a molecular formula of C8H14N2. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Octahydroquinoxaline is not fully understood, but it is believed to act as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter in the central nervous system, and its receptors are involved in the regulation of various physiological functions, such as anxiety, sleep, and muscle tone. By blocking the GABA receptors, Octahydroquinoxaline may affect these physiological functions and lead to changes in behavior and physiology.
Biochemical and Physiological Effects:
Octahydroquinoxaline has been shown to have various biochemical and physiological effects in experimental animals. It has been reported to increase locomotor activity and decrease anxiety-like behavior in mice. It has also been shown to affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, Octahydroquinoxaline has been investigated for its potential anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Octahydroquinoxaline has some limitations for lab experiments. It has low solubility in water and some organic solvents, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on Octahydroquinoxaline. One direction is to investigate its potential applications in the fields of medicine and agriculture. It has been shown to have potential anti-inflammatory and anti-tumor activities, which may be useful in the development of new drugs for the treatment of various diseases. It has also been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of certain plant pathogens. Another direction is to investigate its mechanism of action and its effects on various physiological functions. By understanding how Octahydroquinoxaline affects the brain and body, we may be able to develop new drugs that target specific physiological functions and diseases.
Métodos De Síntesis
The synthesis of Octahydroquinoxaline involves the reaction of cyclohexanone and ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, leading to the formation of Octahydroquinoxaline as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Aplicaciones Científicas De Investigación
Octahydroquinoxaline has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as alkaloids and natural products. It has also been used as a ligand for the preparation of metal complexes, which can be used as catalysts in various chemical reactions. In addition, Octahydroquinoxaline has been investigated for its potential applications in the fields of medicine, agriculture, and materials science.
Propiedades
Número CAS |
179685-50-8 |
|---|---|
Nombre del producto |
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
InChI |
InChI=1S/C8H15N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m0/s1 |
Clave InChI |
SDSNUHYTHMYGNO-NKWVEPMBSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@H](C1)NCC(=N2)N |
SMILES |
C1CCC2C(C1)NCC(=N2)N |
SMILES canónico |
C1CCC2C(C1)NCC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)



